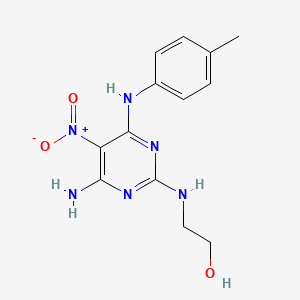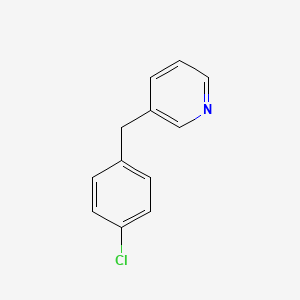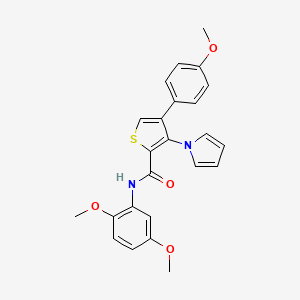![molecular formula C27H29N3O3 B2494161 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea CAS No. 1023535-75-2](/img/structure/B2494161.png)
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to tetrahydroisoquinoline, a core structure in this compound, has been extensively studied. Tetrahydroisoquinolines are recognized as "privileged scaffolds" in drug discovery due to their wide range of therapeutic activities, including anticancer and neuroprotective effects (Singh & Shah, 2017). Synthesis approaches often involve catalytic methods and are focused on enhancing the pharmacological profiles of these compounds.
Molecular Structure Analysis
Isoquinoline derivatives, including those with tetrahydroisoquinoline scaffolds, are pivotal in medicinal chemistry. Their structural diversity and incorporation of functional groups like urea significantly influence their chemical behavior and biological activity (Vijayakumar et al., 2023). The interaction of these structures with biological systems can be finely tuned by modifying their molecular frameworks.
Chemical Reactions and Properties
The chemical properties of tetrahydroisoquinoline and urea derivatives highlight their reactivity and potential as intermediates in various chemical reactions. The urea functionality, in particular, is known for its unique hydrogen bonding capabilities, making it a critical component in the design of molecules with specific biological activities (Jagtap et al., 2017).
Physical Properties Analysis
The physical properties of compounds containing tetrahydroisoquinoline and urea groups are closely related to their molecular structure. Factors such as solubility, melting point, and stability can be influenced by the presence of dimethoxy groups and the urea moiety. These properties are crucial for determining the compound's suitability for specific applications, including its pharmacokinetic profile and drug delivery characteristics.
Chemical Properties Analysis
The chemical reactivity of "1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea" can be attributed to its functional groups. The urea group, in particular, is versatile, participating in a variety of chemical reactions and forming stable hydrogen bonds, which can affect the compound's interaction with biological targets (Jagtap et al., 2017). The dimethoxy and tetrahydroisoquinoline portions contribute to its potential therapeutic applications by modulating pharmacological activity.
Applications De Recherche Scientifique
BRAFV600E Inhibitors
Derivatives of the compound have been explored for their potential as inhibitors of mutant and wild-type BRAF kinase, which plays a crucial role in cell growth and is associated with various cancers. One study identified aryl phenyl ureas with a 4-quinazolinoxy substituent, exhibiting good pharmacokinetic properties and efficacy in mouse tumor xenograft models following oral dosing (Holladay et al., 2011).
Orexin Receptors and Sleep Modulation
Another area of research involves the orexin system, which is implicated in the regulation of sleep and wakefulness. A study demonstrated that pharmacological blockade of orexin receptors, using compounds structurally related to the one , promotes sleep in animals and humans. This suggests a potential for developing new sleep aids or treatments for sleep disorders (Dugovic et al., 2009).
Synthesis of Isoquinoline Alkaloids
Research into new synthetic methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure in isoquinoline alkaloids, has also been reported. These compounds are of interest due to their wide range of biological activities and potential therapeutic applications (Mujde et al., 2011).
PDGF Receptor Phosphorylation Inhibitors
Compounds related to the one have been identified as potent inhibitors of the phosphorylation of platelet-derived growth factor receptor (PDGFR), which is important for the treatment of diseases like restenosis. Modifications to the molecular structure have led to derivatives with improved solubility and selectivity, showing potential as therapeutic agents (Matsuno et al., 2002).
Adenosine A3 Receptor Antagonists
Isoquinoline and quinazoline urea derivatives have been explored for their binding to human adenosine A3 receptors. These compounds could be useful in the development of new drugs targeting conditions such as inflammation and cancer, owing to the role of adenosine receptors in various physiological and pathological processes (van Muijlwijk-Koezen et al., 2000).
Mécanisme D'action
Target of Action
The primary target of the compound 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea is the sigma-2 receptor . This receptor has been identified as Tmem97, a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis .
Mode of Action
The compound interacts with the sigma-2 receptor, demonstrating preferential affinity for the sigma-2 receptor compared to the sigma-1 receptor and at least four other neurotransmitter receptor sites, including the norepinephrine transporter . The exact nature of these interactions and the resulting changes are still under investigation.
Biochemical Pathways
The sigma-2 receptor, the primary target of this compound, plays a crucial role in intracellular Ca2+ regulation and cholesterol homeostasis
Pharmacokinetics
Following oral administration, this compound shows rapid absorption, with peak plasma concentration (Cmax) occurring within 10 minutes of dosing . The compound demonstrates an adequate, absolute oral bioavailability of 29.0% , indicating a significant portion of the administered dose reaches systemic circulation.
Result of Action
The molecular and cellular effects of this compound’s action are still being studied. It has been observed that sigma-2 receptor agonists, such as this compound, can relieve mechanical hyperalgesia in mouse models of chronic pain .
Propriétés
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-18-4-6-20(7-5-18)17-29-27(31)30-22-10-8-19(9-11-22)14-24-23-16-26(33-3)25(32-2)15-21(23)12-13-28-24/h4-11,15-16H,12-14,17H2,1-3H3,(H2,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNPXZRZRRSQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

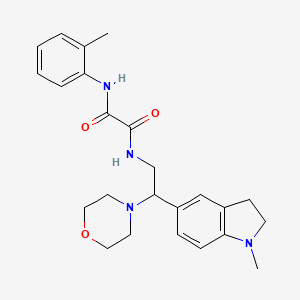
![(2Z)-2-[(3-acetylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2494081.png)
![6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2494082.png)

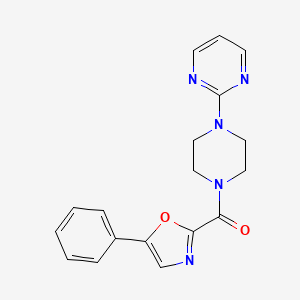
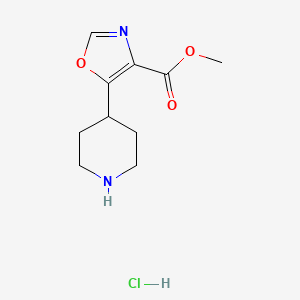
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2494087.png)
![3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2494090.png)

![Tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2494094.png)
